Cispentacin

Description

(1R,2S)-2-azaniumylcyclopentanecarboxylate has been reported in Bacillus cereus and Streptomyces griseus with data available.

structure given in first source; isolated from Bacillus cereus

Propriétés

IUPAC Name |

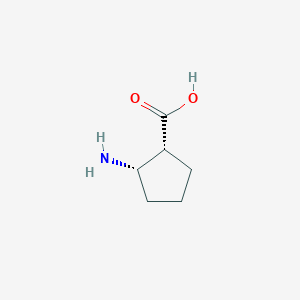

(1R,2S)-2-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYOAMOZLZXDER-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924231 | |

| Record name | 2-Aminocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122672-46-2, 37910-65-9 | |

| Record name | Cispentacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122672-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cispentacin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037910659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cispentacin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122672462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CISPENTACIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZJP849D4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CISPENTACIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1E02L9HC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (1R, 2S)-2-aminocyclopentane-1-carboxylic acid

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and biological activity of (1R, 2S)-2-aminocyclopentane-1-carboxylic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. This document details its chemical characteristics, outlines experimental protocols for its synthesis and analysis, and explores its notable antifungal properties.

Core Structure and Properties

(1R, 2S)-2-aminocyclopentane-1-carboxylic acid, also known by its synonym cispentacin, is a cyclic, non-proteinogenic β-amino acid. The cis-configuration of the amine and carboxylic acid groups on the cyclopentane ring is a key structural feature.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for (1R, 2S)-2-aminocyclopentane-1-carboxylic acid is presented below. While extensive experimental data for the parent compound is not always available, computed values and data from spectroscopic analyses provide valuable insights into its molecular characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 129.16 g/mol | PubChem[1] |

| IUPAC Name | (1R, 2S)-2-aminocyclopentane-1-carboxylic acid | PubChem[1] |

| CAS Number | 64191-14-6 | PubChem[1] |

| Canonical SMILES | C1CC--INVALID-LINK--N">C@HC(=O)O | PubChem[1] |

| XLogP3 (Computed) | -2.0 | PubChem[1] |

| Appearance | White powder (for related stereoisomers and derivatives) | Chem-Impex[2] |

| ¹H NMR Spectroscopy | Spectra available in deuterated water (D₂O) for related isomers. | ACS Publications[3] |

| ¹³C NMR Spectroscopy | Spectra available in deuterated water (D₂O) for related isomers. | ACS Publications[3] |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) data available. | ACS Publications[3] |

Synthesis and Characterization

The stereoselective synthesis of (1R, 2S)-2-aminocyclopentane-1-carboxylic acid is a critical process for obtaining the pure enantiomer for research and development. A scalable synthetic route has been reported, enabling the production of all four stereoisomers of 2-aminocyclopentanecarboxylic acid.

Synthetic Workflow

The following diagram outlines a typical workflow for the synthesis of (1R, 2S)-2-aminocyclopentane-1-carboxylic acid, starting from ethyl 2-oxocyclopentanecarboxylate.

Experimental Protocol: Synthesis

A detailed protocol for the synthesis of (1R, 2S)-2-aminocyclopentane-1-carboxylic acid is adapted from published scalable methods.[3]

Step 1: Reductive Amination

-

Dissolve ethyl 2-oxocyclopentanecarboxylate in toluene.

-

Add isobutyric acid and (S)-α-phenylethylamine.

-

Heat the mixture to facilitate the formation of the enamine intermediate.

-

Remove water azeotropically.

-

The resulting crude enamine is then subjected to reduction.

Step 2: Diastereoselective Crystallization

-

The crude amino ester is treated with a resolving agent, such as (2S, 3S)-2,3-dibenzoyl-d-(+)-tartaric acid, in a suitable solvent like acetonitrile.

-

The mixture is heated and then cooled to allow for the precipitation of the desired diastereomeric salt.

-

The precipitate is isolated by filtration.

Step 3: Liberation of the Free Amine and Hydrogenolysis

-

The diastereomeric salt is treated with a base (e.g., KHCO₃ and K₂CO₃) to liberate the free amino ester.

-

The free amine is then converted to its hydrobromide salt and subjected to hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to remove the phenylethyl group.

Step 4: Acid Hydrolysis

-

The resulting ethyl ester is hydrolyzed to the carboxylic acid by heating in an acidic solution (e.g., 10% HCl).

-

The final product, (1R, 2S)-2-aminocyclopentane-1-carboxylic acid, is isolated after evaporation of the solvent and washing.

Analytical Characterization

The identity and purity of the synthesized (1R, 2S)-2-aminocyclopentane-1-carboxylic acid should be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the proton environment of the molecule.

-

¹³C NMR: To verify the carbon skeleton.

-

General Considerations: Spectra are typically recorded in deuterated solvents such as D₂O.[3]

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the molecule. Electrospray ionization (ESI) is a common technique used.[3]

High-Performance Liquid Chromatography (HPLC):

-

Purity Analysis: To determine the purity of the final compound.

-

Chiral HPLC: To confirm the enantiomeric excess of the desired (1R, 2S) stereoisomer.

Biological Activity and Mechanism of Action

(1R, 2S)-2-aminocyclopentane-1-carboxylic acid, as this compound, exhibits significant antifungal activity, particularly against Candida albicans.

Antifungal Activity

The antifungal efficacy of this compound has been demonstrated in both in vitro and in vivo studies.

| Assay Type | Organism | Result | Source |

| In Vitro (IC₅₀) | Candida albicans | 6.3–12.5 µg/mL | J-Stage[4] |

| In Vitro (IC₁₀₀) | Candida albicans | 6.3–50 µg/mL | J-Stage[4] |

| In Vivo (PD₅₀, IV) | Murine candidiasis | 10 mg/kg | J-Stage[4] |

| In Vivo (PD₅₀, PO) | Murine candidiasis | 30 mg/kg | J-Stage[4] |

Mechanism of Action

The antifungal activity of this compound is attributed to its ability to disrupt essential cellular processes in fungi.

The mechanism involves the following key steps:

-

Cellular Uptake: this compound is actively transported into Candida albicans cells via amino acid permeases.

-

Inhibition of Macromolecule Synthesis: Once inside the cell, it inhibits the incorporation of essential building blocks into macromolecules, specifically:

-

Inhibits the incorporation of lysine into proteins.

-

Inhibits the incorporation of adenine into RNA.

-

-

Enzyme Inhibition: It also acts as an inhibitor of prolyl-tRNA synthetase, an enzyme crucial for protein synthesis.

This multi-faceted disruption of fundamental cellular processes leads to the observed antifungal effects.

Applications in Research and Drug Development

The unique structural and biological properties of (1R, 2S)-2-aminocyclopentane-1-carboxylic acid and its derivatives make them valuable tools in several areas of research and development:

-

Antifungal Drug Discovery: As a lead compound with proven in vivo efficacy, this compound serves as a scaffold for the development of new antifungal agents.

-

Peptide Chemistry: The incorporation of this cyclic β-amino acid into peptides can induce specific secondary structures and enhance metabolic stability, making it a valuable building block for peptidomimetics.

-

Neuroscience Research: Derivatives of aminocyclopentanecarboxylic acids are being explored for their potential to modulate neurotransmitter systems.

Conclusion

(1R, 2S)-2-aminocyclopentane-1-carboxylic acid is a stereochemically defined molecule with significant potential in the field of drug discovery, particularly as an antifungal agent. Its synthesis has been optimized for scalability, and its mechanism of action provides a clear rationale for its biological activity. This technical guide serves as a foundational resource for professionals engaged in the study and application of this promising compound. Further research into its derivatives and their therapeutic applications is warranted.

References

Unraveling the Synthesis of Cispentacin: A Technical Guide to its Biosynthetic Pathway Elucidation

For Researchers, Scientists, and Drug Development Professionals

Cispentacin, a nonproteinogenic amino acid with notable antifungal properties, has garnered significant interest in the scientific community. This technical guide provides an in-depth exploration of the elucidation of its biosynthetic pathway, offering a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug development. The pathway involves a unique interplay of type II polyketide synthase (PKS)-like enzymes and enzymes recruited from primary metabolism, culminating in the formation of the characteristic five-membered ring structure of this compound.

Core Biosynthetic Machinery and Key Enzymatic Steps

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, termed the amc cluster, originally identified in Streptomyces sp. SN-C1, the producer of amipurimycin, of which this compound is a structural component. The key enzymes involved in the pathway are AmcB, AmcC, AmcD, AmcE, AmcF, AmcG, AmcH, and the fatty acid synthase (FAS) enzyme FabI.

The biosynthetic journey commences with the activation of 2-oxoglutarate (2-OG) and its loading onto the acyl carrier protein (ACP), AmcB. This initial step is catalyzed by the adenylate-forming acyltransferase, AmcH. The subsequent elongation and cyclization are managed by a heterodimer of two type II PKS-like enzymes, AmcF and AmcG. This complex catalyzes a single C2 elongation using malonyl-AmcB as the extender unit, followed by a crucial intramolecular cyclization to forge the five-membered ring of a key intermediate.

Following the formation of the carbocycle, a series of tailoring reactions occur. AmcE, a decarboxylase, removes a carboxyl group. Subsequently, the FAS enzyme FabI is recruited to catalyze a reduction step. The pathway then proceeds through an amination reaction catalyzed by the aminotransferase AmcC, which utilizes L-ornithine or L-lysine as the amino donor. Finally, the mature this compound molecule is released from the ACP by the action of the thioesterase AmcD.[1][2][3]

Quantitative Analysis of this compound Production

The heterologous expression of the this compound biosynthetic gene cluster in Streptomyces albus has enabled the production and quantification of this compound. While specific yields can vary depending on culture conditions and genetic constructs, this approach has been instrumental in confirming the functional roles of the biosynthetic genes.

| Parameter | Value | Experimental System | Reference |

| This compound Titer | Quantifiable | Heterologous expression in Streptomyces albus | [4] |

| AmcC Amino Donor | L-ornithine, L-lysine | In vitro enzyme assay | [2] |

Table 1: Summary of Quantitative Data on this compound Biosynthesis.

Visualizing the this compound Biosynthetic Pathway

The intricate sequence of enzymatic reactions leading to this compound can be visualized as a biochemical pathway.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway relied on a combination of heterologous expression, in vitro reconstitution, and detailed biochemical assays.

Heterologous Expression of the this compound Gene Cluster

A key strategy for studying the this compound pathway is the heterologous expression of the amc gene cluster in a suitable host, such as Streptomyces albus.[4]

Protocol:

-

Vector Construction: The amc biosynthetic gene cluster is cloned into an appropriate expression vector, such as pSET152-derived vectors, under the control of a strong constitutive promoter.

-

Host Transformation: The resulting plasmid is introduced into Streptomyces albus protoplasts via polyethylene glycol-mediated transformation.

-

Culture and Fermentation: Transformed S. albus strains are cultured in a suitable production medium (e.g., TSB for seed culture and a production medium containing malt extract, sucrose, and soy flour) to allow for the production of this compound.[4]

-

Extraction and Analysis: this compound is extracted from the culture broth and mycelium using organic solvents (e.g., methanol). The presence and quantity of this compound are then determined by LC-MS/MS analysis.

In Vitro Reconstitution of the this compound Pathway

The individual enzymatic steps of the this compound pathway can be studied in detail through in vitro reconstitution experiments using purified enzymes.

Protocol:

-

Protein Expression and Purification: The genes encoding the Amc proteins (AmcB-H) and FabI are cloned into expression vectors (e.g., pET vectors) and expressed in E. coli. The proteins are then purified to homogeneity using affinity chromatography (e.g., Ni-NTA). The AmcF-AmcG heterodimer is co-expressed and purified.[4]

-

Enzyme Assays: Each enzymatic reaction is reconstituted in a stepwise manner in a reaction buffer containing the necessary substrates and cofactors.

-

AmcH Assay: The loading of 2-oxoglutarate onto AmcB is monitored by mass spectrometry.

-

AmcF-AmcG Assay: The formation of the cyclized intermediate is assayed by incubating 2-oxoglutaryl-AmcB and malonyl-AmcB with the purified AmcF-AmcG heterodimer and analyzing the product by LC-MS/MS.

-

AmcE Assay: The decarboxylation of the cyclized intermediate is monitored by observing the mass shift of the ACP-bound substrate.

-

FabI Assay: The reduction of the decarboxylated intermediate is assayed in the presence of NADH, and the product is analyzed by mass spectrometry.

-

AmcC Assay: The aminotransferase activity is measured by incubating the reduced intermediate with AmcC and an amino donor (L-ornithine or L-lysine), followed by product detection.

-

AmcD Assay: The release of this compound from AmcB is assayed by incubating the aminated intermediate-AmcB with AmcD and quantifying the released this compound.

-

-

Analysis of Intermediates: The intermediates at each step, which remain covalently attached to the ACP (AmcB), are analyzed by high-resolution mass spectrometry to confirm their structures.

Experimental Workflow for Pathway Elucidation

The overall workflow for elucidating the this compound biosynthetic pathway involves a logical progression from gene cluster identification to the biochemical characterization of each enzymatic step.

Conclusion and Future Perspectives

The successful elucidation of the this compound biosynthetic pathway has provided profound insights into the novel enzymatic machinery responsible for its synthesis. The discovery of the role of the AmcF-AmcG heterodimer in catalyzing both elongation and cyclization expands our understanding of type II PKS systems. Furthermore, the recruitment of the primary metabolic enzyme FabI highlights the intricate connections between primary and secondary metabolism.

This detailed knowledge of the biosynthetic pathway opens up exciting avenues for future research. Metabolic engineering and synthetic biology approaches can now be applied to enhance the production of this compound or to generate novel analogs with improved antifungal activity. The characterization of the individual enzymes also provides a platform for mechanistic studies and protein engineering to alter substrate specificity and catalytic efficiency. This foundational work serves as a critical resource for the continued exploration and exploitation of this fascinating biosynthetic pathway for therapeutic purposes.

References

- 1. Escherichia coli Enoyl-Acyl Carrier Protein Reductase (FabI) Supports Efficient Operation of a Functional Reversal of the β-Oxidation Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and enzymatic analyses reveal the binding mode of a novel series of Francisella tularensis enoyl reductase (FabI) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Cispentacin Against Candida albicans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cispentacin, a naturally occurring cyclic β-amino acid, exhibits potent antifungal activity against Candida albicans, the most prevalent fungal pathogen in humans. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, from its cellular uptake to its specific intracellular target. Detailed experimental protocols for key assays, quantitative data on its efficacy, and visualizations of the relevant biological pathways and experimental workflows are presented to serve as a valuable resource for researchers in mycology and antifungal drug development.

Introduction

Candida albicans is an opportunistic fungal pathogen that can cause a wide range of infections, from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals.[1] The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents with unique mechanisms of action. This compound, isolated from Bacillus cereus and Streptomyces setonii, has demonstrated significant in vivo efficacy against systemic candidiasis, despite modest in vitro activity under certain conditions.[2][3][4] This discrepancy highlights the importance of understanding its specific mechanism of action, which is multifaceted and involves active transport into the fungal cell followed by the inhibition of a crucial biosynthetic pathway.

Cellular Uptake and Transport

The initial and critical step in this compound's antifungal activity is its transport across the Candida albicans cell membrane.

Active Transport via Amino Acid Permeases

This compound is actively transported into C. albicans cells through the existing amino acid transport systems.[5] Specifically, its uptake is mediated by an inducible proline permease and other general amino acid permeases.[5] This active transport mechanism allows for the accumulation of this compound within the fungal cell to concentrations significantly higher than in the extracellular environment, a key factor in its efficacy.[5]

Dependence on Proton Motive Force

The transport of this compound into the fungal cell is an energy-dependent process that relies on the proton motive force across the plasma membrane.[5] This force, generated by proton pumps, creates an electrochemical gradient that drives the symport of protons and amino acids (or their analogs like this compound) into the cytoplasm.

Competitive Inhibition

The uptake of this compound can be competitively inhibited by natural amino acids, most notably L-proline, providing strong evidence for its transport via amino acid permeases.[5]

Intracellular Mechanism of Action

Once inside the cell, this compound exerts its antifungal effect by targeting a specific enzyme essential for protein biosynthesis.

Primary Target: Isoleucyl-tRNA Synthetase

The primary molecular target of this compound in Candida albicans is isoleucyl-tRNA synthetase (IARS).[6][7] This enzyme is responsible for the crucial first step of protein synthesis: the charging of transfer RNA (tRNA) with its cognate amino acid, isoleucine. IARS catalyzes the formation of an isoleucyl-adenylate intermediate, which then reacts with tRNAIle to form isoleucyl-tRNAIle.

Inhibition of Protein and RNA Synthesis

By inhibiting IARS, this compound prevents the attachment of isoleucine to its tRNA. This leads to a depletion of the pool of charged isoleucyl-tRNAIle, which in turn halts protein synthesis.[5][6] The cessation of protein synthesis has downstream effects, including the inhibition of RNA synthesis, ultimately leading to the arrest of cell growth and division.[5]

Quantitative Data

The antifungal activity of this compound against Candida albicans has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Susceptibility of Candida albicans to this compound

| Assay Type | Strain | Medium | Parameter | Value (µg/mL) | Reference |

| Turbidimetric | Clinical Isolates | Yeast Nitrogen Base Glucose | IC50 | 6.3 - 12.5 | [8][9] |

| Turbidimetric | Clinical Isolates | Yeast Nitrogen Base Glucose | IC100 | 6.3 - 50 | [8][9] |

Table 2: this compound Transport Kinetics in Candida albicans

| Parameter | Value | Reference |

| Apparent Km | 0.4 mM | [5] |

| Apparent Vmax | 7 nmol/µL/min | [5] |

| Apparent Ki (L-proline) | 75 µM | [5] |

Table 3: In Vivo Efficacy of this compound Against Systemic Candidiasis in Mice

| Route of Administration | Parameter | Value (mg/kg) | Reference |

| Intravenous (single dose) | PD50 | 10 | [8][10] |

| Oral (single dose) | PD50 | 30 | [8][10] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of this compound.

This compound Uptake Assay

Objective: To measure the rate and kinetics of radiolabeled this compound uptake by Candida albicans cells.

Methodology:

-

Candida albicans Culture: C. albicans cells are grown to mid-log phase in a defined minimal medium. To induce specific permeases, the medium can be supplemented with an amino acid such as proline.

-

Cell Preparation: Cells are harvested by centrifugation, washed with a buffer (e.g., phosphate-buffered saline), and resuspended in the same buffer to a specific cell density.

-

Uptake Initiation: The cell suspension is pre-warmed to the desired temperature (e.g., 30°C). The uptake reaction is initiated by the addition of radiolabeled this compound (e.g., [14C]this compound) to a final concentration.

-

Time Course Sampling: At various time points, aliquots of the cell suspension are removed and rapidly filtered through a membrane filter (e.g., glass fiber filter) to separate the cells from the medium containing the radiolabeled substrate.

-

Washing: The filters are immediately washed with ice-cold buffer to remove any non-specifically bound radiolabel.

-

Quantification: The radioactivity retained on the filters (representing intracellular this compound) is measured using a scintillation counter.

-

Data Analysis: The rate of uptake is calculated and kinetic parameters (Km and Vmax) are determined by performing the assay at various substrate concentrations and fitting the data to the Michaelis-Menten equation. For competitive inhibition studies, the assay is performed in the presence of varying concentrations of a potential inhibitor (e.g., L-proline) to determine the Ki.

Isoleucyl-tRNA Synthetase (IARS) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of C. albicans IARS.

Methodology:

-

IARS Preparation: Recombinant C. albicans IARS is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques.

-

Reaction Mixture: The assay is performed in a reaction buffer containing ATP, Mg2+, radiolabeled isoleucine (e.g., [3H]isoleucine), and purified tRNAIle.

-

Inhibition Assay: Varying concentrations of this compound are pre-incubated with the purified IARS enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the tRNAIle or the ATP/isoleucine mixture.

-

Reaction Termination and Precipitation: The reaction is allowed to proceed for a specific time at an optimal temperature and then terminated by the addition of a precipitating agent (e.g., trichloroacetic acid, TCA). The precipitate, which contains the charged tRNA, is collected on a filter.

-

Washing: The filter is washed with cold TCA to remove unincorporated radiolabeled isoleucine.

-

Quantification: The radioactivity on the filter, corresponding to the amount of [3H]isoleucyl-tRNAIle formed, is measured by scintillation counting.

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined.

In Vitro Antifungal Susceptibility Testing (Turbidimetric Method)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Candida albicans.

Methodology:

-

Inoculum Preparation: A standardized inoculum of C. albicans is prepared from a fresh culture according to CLSI guidelines. The cell density is adjusted spectrophotometrically.

-

Drug Dilution Series: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 or Yeast Nitrogen Base Glucose).

-

Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

-

Growth Measurement: Fungal growth is assessed by measuring the optical density (turbidity) at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

Data Analysis: The percentage of growth inhibition is calculated for each drug concentration relative to the growth control. The IC50 is determined as the concentration of this compound that causes a 50% reduction in turbidity.

In Vivo Efficacy in a Murine Model of Systemic Candidiasis

Objective: To evaluate the therapeutic efficacy of this compound in treating a systemic Candida albicans infection in mice.

Methodology:

-

Animal Model: Immunocompetent or immunocompromised mice (e.g., BALB/c or ICR strains) are used. Immunosuppression can be induced with agents like cyclophosphamide.

-

Infection: Mice are infected intravenously via the lateral tail vein with a lethal or sublethal dose of a virulent C. albicans strain.

-

Treatment: this compound is administered at various doses through different routes (e.g., intravenous, oral) at specific time points post-infection. A control group receives a vehicle.

-

Monitoring: The mice are monitored daily for signs of illness and mortality for a defined period (e.g., 21-30 days).

-

Fungal Burden (Optional): At specific time points, subgroups of mice can be euthanized, and their organs (e.g., kidneys, spleen, liver) harvested. The fungal burden in these organs is quantified by plating homogenized tissue on a suitable agar medium and counting the colony-forming units (CFUs).

-

Data Analysis: The primary endpoint is typically survival, and the data are analyzed using Kaplan-Meier survival curves. The 50% protective dose (PD50) can be calculated. Fungal burden data are statistically analyzed to compare treated and control groups.

Visualizations

Signaling Pathway

Caption: this compound's mechanism of action pathway.

Experimental Workflow: this compound Uptake Assay

References

- 1. Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Isoleucyl transfer ribonucleic acid synthetase. Steady-state kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 8. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. webstore.ansi.org [webstore.ansi.org]

- 10. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]

Cispentacin Inhibition of Isoleucyl-tRNA Synthetase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism by which the antifungal agent cispentacin inhibits isoleucyl-tRNA synthetase (IleRS), a critical enzyme in protein biosynthesis. This compound, a cyclic β-amino acid, acts as a competitive inhibitor of IleRS, ultimately leading to the cessation of protein synthesis and cell growth. This document details the quantitative kinetic parameters of this inhibition, provides comprehensive experimental protocols for its characterization, and illustrates the key molecular interactions and cellular pathways involved. This guide is intended to serve as a valuable resource for researchers and professionals engaged in antimicrobial drug discovery and development, offering a detailed understanding of this compound's mode of action and the methodologies to study it.

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a crucial step in protein synthesis.[1] Their vital role in cellular viability makes them attractive targets for the development of antimicrobial agents.[2] this compound, a naturally occurring β-amino acid, and its derivatives have demonstrated potent antifungal activity, primarily against Candida species.[3][4] The primary mechanism of this antifungal action is the specific inhibition of isoleucyl-tRNA synthetase (IleRS).[3]

This guide will explore the core aspects of this compound's interaction with IleRS, providing the technical details necessary for its study and for the development of novel therapeutics targeting this pathway.

Quantitative Inhibition Data

The inhibitory activity of this compound and its derivatives against their target enzyme and the resulting effect on fungal growth have been quantified in several studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Antifungal Activity of this compound

| Organism | Assay Method | Parameter | Value | Reference |

| Candida albicans (clinical isolates) | Turbidimetric measurement | IC50 | 6.3 - 12.5 µg/ml | [4] |

| Candida albicans (clinical isolates) | Turbidimetric measurement | IC100 | 6.3 - 50 µg/ml | [4] |

Table 2: Inhibitory Constants of this compound and its Derivative BAY 10-8888 against Isoleucyl-tRNA Synthetase

| Compound | Organism | Parameter | Value | Reference |

| BAY 10-8888 | Candida albicans | Ki | 0.2 µM | [3][5] |

| This compound | Not specified | Ki | Data not available |

Note: BAY 10-8888 is a synthetic derivative of this compound. Mutants of Candida albicans resistant to BAY 10-8888 have shown cross-resistance to this compound, suggesting a similar mechanism of action.[6]

Mechanism of Action

This compound exerts its antifungal effect by competitively inhibiting isoleucyl-tRNA synthetase. As a structural analog of isoleucine, this compound binds to the active site of IleRS, preventing the binding of the natural substrate, isoleucine. This inhibition blocks the aminoacylation of tRNAIle, leading to a depletion of charged tRNAIle and subsequent arrest of protein synthesis.

Mechanism of this compound inhibition.

Experimental Protocols

Isoleucyl-tRNA Synthetase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds like this compound against IleRS. The assay measures the aminoacylation of tRNAIle, which is the enzymatic reaction catalyzed by IleRS.

Materials:

-

Purified Isoleucyl-tRNA Synthetase (IleRS)

-

tRNAIle

-

L-[14C]Isoleucine (or other labeled isoleucine)

-

ATP (Adenosine triphosphate)

-

Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

This compound (or other test inhibitor)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, ATP, and L-[14C]Isoleucine.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding purified IleRS to the mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period during which the reaction is linear.

-

Reaction Termination: Stop the reaction by adding cold 10% TCA. This will precipitate the tRNA and any attached radiolabeled isoleucine.

-

Filtration: Filter the reaction mixture through glass fiber filters. The precipitated, radiolabeled aminoacyl-tRNA will be retained on the filter.

-

Washing: Wash the filters with cold 5% TCA to remove any unincorporated radiolabeled isoleucine.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition for each this compound concentration compared to the control. Calculate the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%. The Ki value can then be determined using the Cheng-Prusoff equation if the inhibition is competitive.[7]

Workflow for IleRS inhibition assay.

Cellular Signaling Pathways

Inhibition of aminoacyl-tRNA synthetases, including IleRS by this compound, triggers a cellular stress response known as the Amino Acid Response (AAR) pathway.[8][9] This pathway is activated by the accumulation of uncharged tRNAs, which serves as a signal for amino acid insufficiency.

The key effector kinase in this pathway is GCN2 (General Control Nonderepressible 2).[8] Uncharged tRNA binds to the regulatory domain of GCN2, leading to its activation through autophosphorylation. Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylation of eIF2α inhibits global protein synthesis but paradoxically promotes the translation of specific mRNAs, such as that of the transcription factor ATF4 (Activating Transcription Factor 4). ATF4, in turn, upregulates the expression of genes involved in amino acid biosynthesis and transport, as well as stress response genes, in an attempt to restore amino acid homeostasis.

AAR pathway activation by this compound.

Conclusion

This compound represents a promising class of antifungal agents that target the essential enzyme isoleucyl-tRNA synthetase. Its competitive inhibition of IleRS leads to the disruption of protein synthesis and ultimately cell death in susceptible fungi. The quantitative data, detailed experimental protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of the molecular interactions and cellular consequences of IleRS inhibition by this compound is critical for the rational design of new, more potent, and selective antifungal therapies. Further research to determine the precise kinetic constants of this compound and to explore the structural basis of its interaction with IleRS will be invaluable in advancing these efforts.

References

- 1. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Identifying the targets of aminoacyl-tRNA synthetase inhibitors by primer extension inhibition - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 3. Decreased Accumulation or Increased Isoleucyl-tRNA Synthetase Activity Confers Resistance to the Cyclic β-Amino Acid BAY 10-8888 in Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Decreased accumulation or increased isoleucyl-tRNA synthetase activity confers resistance to the cyclic beta-amino acid BAY 10-8888 in Candida albicans and Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 8. pnas.org [pnas.org]

- 9. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unconventional Role of a Type II Polyketide Synthase in Cispentacin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the novel biosynthetic pathway of cispentacin, a potent antifungal agent. A groundbreaking discovery has revealed the involvement of a Type II polyketide synthase (PKS)-like enzymatic machinery, deviating from the canonical function of these enzymes in producing polycyclic aromatic compounds. This guide will dissect the biosynthetic gene cluster, delineate the enzymatic cascade, present quantitative data from key experiments, and provide detailed experimental methodologies.

Core Findings: A Paradigm Shift in Polyketide Synthesis

This compound, with its characteristic five-membered non-aromatic ring structure, is synthesized by a unique enzymatic assembly line encoded by the amc gene cluster.[1][2] The central catalytic steps are orchestrated by a heterodimer of Type II PKS-like enzymes, AmcF and AmcG, which catalyze a single C2 elongation and a subsequent cyclization to form the cyclopentane ring.[1][3] This discovery expands the known catalytic repertoire of Type II PKS systems and uncovers a new avenue for the discovery of novel bioactive compounds.[1]

The biosynthesis of this compound has been successfully reconstituted in vitro using seven recombinant proteins, confirming the functions of the key enzymes in the pathway.[1][3] The pathway initiates with 2-oxoglutarate and proceeds through a series of carrier protein-bound intermediates to yield the final product.[4]

The this compound Biosynthetic Gene Cluster

The genes responsible for this compound biosynthesis, designated amcB through amcH, are located within the amc gene cluster.[1] The key enzymes and their proposed functions are summarized below.

| Gene | Protein | Putative Function |

| amcB | AmcB | Acyl Carrier Protein (ACP) |

| amcC | AmcC | Aminotransferase |

| amcD | AmcD | Hydrolase (release of final product) |

| amcE | AmcE | Decarboxylase |

| amcF | AmcF | Type II PKS-like enzyme (heterodimer with AmcG) |

| amcG | AmcG | Type II PKS-like enzyme (heterodimer with AmcF) |

| amcH | AmcH | Adenylate-forming acyltransferase |

| fabI | FabI | Enoyl-ACP reductase (recruited from fatty acid synthesis) |

Quantitative Data Summary

The following tables summarize the quantitative data obtained from mass spectrometry analysis of the intermediates in the this compound biosynthetic pathway.

Table 1: Deconvoluted Protein Mass Spectra of AmcB-Bound Intermediates [1]

| Intermediate | Description | Observed Mass (Da) |

| Malonyl-AmcB | Malonyl group attached to AmcB | Not explicitly stated |

| 1-AmcB | 2-oxoglutaryl-AmcB | Not explicitly stated |

| 2-AmcB | Cyclized intermediate post-C2 elongation | Not explicitly stated |

| 3-AmcB | Decarboxylated intermediate | Not explicitly stated |

Table 2: Extracted Ion Chromatograms (XIC) and MS/MS Fragments [1]

| Analyte | m/z | Description |

| This compound Standard | 130.08626 | XIC analysis |

| Reaction 4 Mixture | 130.08626 | XIC analysis, confirming this compound production |

| Intermediate 2 Standard | 169.0142 | XIC analysis of 3-oxocyclopent-1-ene-1,2-dicarboxylic acid |

| Intermediate 2 from reaction | 169.0142 | XIC analysis, identity confirmed by co-injection |

| 4-AmcB | 371.1619 | MS/MS fragment of the 13+ charge state |

| 5-AmcB | 372.1952 | MS/MS fragment of the 13+ charge state |

Visualizing the this compound Biosynthesis Pathway and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

Figure 1: The proposed biosynthetic pathway of this compound.

Figure 2: A generalized experimental workflow for studying this compound biosynthesis.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed in the elucidation of the this compound biosynthetic pathway. These protocols are based on the published research and are intended to serve as a guide for reproducing and extending these findings.

Heterologous Expression of the this compound Gene Cluster

-

Vector Construction: The amc gene cluster, encompassing amcB through amcH, is cloned into a suitable expression vector for a heterologous host, such as E. coli.

-

Host Transformation: The expression vector is transformed into a competent E. coli strain.

-

Culture and Induction: The transformed E. coli is cultured in an appropriate medium. Gene expression is induced at a specific optical density by the addition of an inducer (e.g., IPTG).

-

Extraction and Analysis: After a period of incubation, the culture is harvested. The supernatant and cell lysate are extracted to isolate small molecules. The extracts are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound.

In Vitro Reconstruction of the this compound Biosynthetic Pathway

-

Protein Expression and Purification: Each of the seven proteins (AmcB, AmcC, AmcD, AmcE, AmcF, AmcG, and AmcH) and the recruited FabI enzyme are individually expressed as recombinant proteins, often with an affinity tag (e.g., His-tag), in E. coli. The proteins are then purified using affinity chromatography.

-

Reaction Setup: A series of reaction mixtures are prepared to dissect the pathway step-by-step.

-

Reaction 1 (Formation of 2-AmcB): Includes AmcB, AmcF, AmcG, AmcH, 2-oxoglutarate, malonyl-CoA, and necessary cofactors (e.g., ATP, MgCl₂).

-

Reaction 2 (Formation of 3-AmcB): Reaction 1 components plus AmcE.

-

Reaction 3 (Formation of 4-AmcB): Reaction 2 components plus FabI and NADH.

-

Reaction 4 (Formation of this compound): Reaction 3 components plus AmcC, AmcD, and an amino donor (L-ornithine or L-lysine).

-

-

Incubation: The reaction mixtures are incubated at a controlled temperature for a defined period.

-

Analysis of Intermediates:

-

Protein Mass Spectrometry: To detect intermediates covalently bound to the acyl carrier protein (AmcB), the reaction mixtures are analyzed by electrospray ionization mass spectrometry (ESI-MS). Deconvoluted mass spectra reveal the mass shifts corresponding to the attachment of different biosynthetic intermediates to AmcB.

-

LC-MS/MS: To identify released intermediates or the final product, the reaction mixtures are analyzed by LC-MS/MS. Extracted ion chromatograms (XICs) at the expected m/z values are used for detection, and the identity of the compounds is confirmed by comparing their retention times and MS/MS fragmentation patterns with authentic standards.

-

Conclusion

The elucidation of the this compound biosynthetic pathway represents a significant advancement in our understanding of natural product biosynthesis. The involvement of a Type II PKS-like machinery in the formation of a non-aromatic, five-membered ring challenges the established paradigms and opens up new possibilities for genome mining and the bioengineering of novel therapeutic agents. The detailed methodologies and data presented in this guide provide a solid foundation for further research in this exciting area.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Cispentacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cispentacin, chemically known as (1R,2S)-2-aminocyclopentane-1-carboxylic acid, is a potent antifungal agent that has garnered significant interest in the field of medicinal chemistry. Its unique cyclic β-amino acid structure presents a considerable synthetic challenge, particularly concerning the stereoselective control of its two contiguous chiral centers. These application notes provide detailed protocols and comparative data for established stereoselective synthetic routes to this compound, catering to researchers in drug discovery and development. The methodologies outlined below leverage chiral pool starting materials, diastereoselective conjugate additions, and enzymatic resolutions to achieve high stereochemical purity.

Synthetic Strategies Overview

Several successful strategies for the asymmetric synthesis of this compound have been reported. This document details three prominent and effective approaches:

-

Diastereoselective Conjugate Addition of a Homochiral Lithium Amide (Davies' Method): This approach establishes the desired stereochemistry through a highly diastereoselective 1,4-addition of a chiral amine to an α,β-unsaturated ester.

-

Chiral Pool Synthesis from L-Pyroglutamic Acid: This method utilizes the inherent chirality of L-pyroglutamic acid to construct the cyclopentane ring with the correct absolute stereochemistry.

-

Synthesis from a Norbornene β-Lactam Intermediate with Enzymatic Resolution: This pathway involves the formation of a key β-lactam intermediate, which is then resolved into its enantiomers using a lipase-catalyzed reaction. The desired enantiomer is subsequently converted to this compound.

Diastereoselective Conjugate Addition (Davies' Method)

This method, pioneered by Stephen G. Davies and his research group, is a cornerstone in the asymmetric synthesis of β-amino acids. The key step is the highly stereoselective conjugate addition of lithium (R)-N-benzyl-N-(α-methylbenzyl)amide to an α,β-unsaturated ester, which effectively sets the two stereocenters of the this compound precursor.

Experimental Workflow

Caption: Davies' Conjugate Addition Strategy.

Quantitative Data

| Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| Diastereoselective Conjugate Addition | β-Amino Ester Precursor | ~70-80% | >95:5 |

| Hydrogenolysis (Deprotection) | (-)-Cispentacin | High | N/A |

Note: Specific yields can vary based on the scale and precise reaction conditions.

Experimental Protocol: Asymmetric Synthesis of (-)-Cispentacin

Step 1: Diastereoselective Conjugate Addition

-

Preparation of the Lithium Amide: In a flame-dried, three-necked flask under an argon atmosphere, dissolve (R)-N-benzyl-N-(α-methylbenzyl)amine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C. To this solution, add n-butyllithium (1.05 equivalents) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

-

Conjugate Addition: To the freshly prepared lithium amide solution, add a solution of tert-butyl cyclopent-1-enecarboxylate (1.0 equivalent) in anhydrous THF dropwise at -78 °C.

-

Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Work-up and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino ester.

Step 2: Deprotection to (-)-Cispentacin

-

Hydrogenolysis: Dissolve the purified β-amino ester from the previous step in methanol. Add a catalytic amount of palladium on activated carbon (10% w/w).

-

Reaction: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature overnight.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield (-)-cispentacin.

Chiral Pool Synthesis from L-Pyroglutamic Acid

This strategy leverages the readily available and inexpensive chiral starting material, L-pyroglutamic acid. The synthesis involves a series of transformations to construct the cyclopentane ring while retaining the stereochemical integrity of the starting material.

Experimental Workflow

Caption: Synthesis from L-Pyroglutamic Acid.

Quantitative Data

| Key Step | Intermediate/Product | Yield (%) | Stereochemical Purity |

| Protection & Reduction | Chiral Pyrrolidinone Intermediate | >90% | Retained |

| Side Chain Introduction | Alkylated Intermediate | 70-85% | Retained |

| Ring-Closing Metathesis | Bicyclic Precursor | 60-75% | Retained |

| Deprotection & Ring Opening | (+)-Cispentacin | ~50-60% | High e.e. |

Note: Yields are representative and can vary depending on the specific reagents and conditions used in the multi-step sequence.

Experimental Protocol: Synthesis from L-Pyroglutamic Acid (Illustrative)

Step 1: Preparation of a Key Pyrrolidinone Intermediate

-

Esterification and N-Protection: Convert L-pyroglutamic acid to its methyl ester using standard conditions (e.g., methanol and thionyl chloride). Protect the nitrogen atom, for example, with a Boc group (di-tert-butyl dicarbonate).

-

Reduction: Reduce the ester functionality to a hydroxymethyl group using a suitable reducing agent like lithium borohydride.

Step 2: Side Chain Elaboration and Cyclization

-

Activation of the Hydroxyl Group: Convert the primary alcohol to a good leaving group (e.g., a tosylate or mesylate).

-

Introduction of a Two-Carbon Unit: Displace the leaving group with a nucleophile such as the enolate of a malonic ester derivative.

-

Ring-Closing Metathesis: If the introduced side chain contains a terminal alkene, perform a ring-closing metathesis reaction using a Grubbs catalyst to form the cyclopentane ring.

Step 3: Final Transformations

-

Functional Group Manipulations: Convert the functional groups on the newly formed ring to the required carboxylic acid and amino moieties.

-

Deprotection: Remove all protecting groups under appropriate conditions to yield (+)-cispentacin.

Synthesis via Norbornene β-Lactam with Enzymatic Resolution

This elegant approach utilizes a Diels-Alder reaction to construct a norbornene-based β-lactam. The racemic lactam is then subjected to enzymatic kinetic resolution, a green and highly efficient method for separating enantiomers.

Experimental Workflow

Caption: Norbornene β-Lactam Strategy.

Quantitative Data

| Step | Product | Yield (%) | Enantiomeric Excess (e.e.) |

| Enzymatic Resolution (Ring Opening) | (-)-β-Amino Acid | ~45% | >98% |

| Enzymatic Resolution (Unreacted) | (+)-β-Lactam | ~45% | >99% |

| Dihydroxylation & Cleavage | Dialdehyde Intermediate | ~70-80% | >99% |

| Final Conversion | (+)-Cispentacin | ~60-70% | >99% |

Experimental Protocol: Enzymatic Resolution and Conversion

Step 1: Enzymatic Resolution of the Racemic β-Lactam

-

Reaction Setup: In a suitable vessel, mix the racemic norbornene β-lactam with a lipase preparation (e.g., Lipolase®) and water.

-

Incubation: Shake the mixture in an incubator shaker at an elevated temperature (e.g., 70 °C) for 24-48 hours.

-

Separation: After the reaction, separate the unreacted (+)-β-lactam (which is typically soluble in an organic solvent like diethyl ether) from the aqueous solution containing the sodium salt of the ring-opened (-)-β-amino acid. Acidify the aqueous layer to precipitate the (-)-β-amino acid.

Step 2: Conversion of the Enantiopure Intermediate to this compound

-

Dihydroxylation: Dissolve the enantiopure β-amino ester (obtained from the resolved lactam or amino acid) in a mixture of acetone and water. Add a catalytic amount of osmium tetroxide followed by N-methylmorpholine N-oxide (NMO) as the co-oxidant. Stir at room temperature until the reaction is complete.

-

Oxidative Cleavage: To the diol solution, add sodium periodate and stir for 1-2 hours. This cleaves the carbon-carbon bond of the diol to form a dialdehyde.

-

Wittig Reaction and Reduction (Illustrative): The resulting dialdehyde can be further functionalized. For the synthesis of this compound itself, a reduction of the aldehyde groups followed by further transformations would be necessary. A more direct route involves the oxidative cleavage of a dihydroxylated norbornene amino acid derivative.

-

Deprotection: The final step involves the removal of any protecting groups to afford the target this compound.

Summary and Comparison of Routes

| Feature | Davies' Conjugate Addition | L-Pyroglutamic Acid Synthesis | Norbornene β-Lactam with Enzymatic Resolution |

| Stereocontrol | Diastereoselective conjugate addition | Chiral pool | Enzymatic kinetic resolution |

| Key Reagent | Homochiral lithium amide | L-Pyroglutamic acid | Lipase |

| Advantages | High diastereoselectivity, well-established | Inexpensive chiral starting material, predictable stereochemistry | High enantioselectivity, access to both enantiomers, green chemistry |

| Disadvantages | Requires stoichiometric chiral auxiliary, cryogenic conditions | Multi-step synthesis, potential for racemization | Resolution of a racemate (max 50% yield of desired enantiomer) |

| Overall Suitability | Excellent for predictable and high stereocontrol | Good for large-scale synthesis due to low-cost starting material | Excellent for producing highly enantiopure material |

These protocols provide a foundation for the stereoselective synthesis of this compound. Researchers should optimize conditions based on their specific laboratory settings and scale of the reaction. The choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of stereochemical purity.

Asymmetric Synthesis of (-)-(1R,2S)-Cispentacin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-(1R,2S)-Cispentacin is a naturally occurring cyclic β-amino acid with notable antifungal activity. Its unique structure and biological profile have made it a target of significant interest in synthetic and medicinal chemistry. This document provides detailed application notes and protocols for the asymmetric synthesis of (-)-(1R,2S)-cispentacin. The featured methodology employs a highly stereoselective 1,4-conjugate addition of a chiral lithium amide to an α,β-unsaturated ester as the key stereochemistry-determining step. This approach is renowned for its efficiency and high degree of stereocontrol. The protocols provided herein are compiled from seminal works in the field to guide researchers in the successful synthesis of this important molecule.

Introduction

Cispentacin, isolated from Bacillus cereus and Streptomyces setonii, has demonstrated potent in vivo efficacy against Candida albicans. Its mechanism of action is believed to involve the inhibition of protein synthesis. The development of a robust and stereocontrolled synthesis is crucial for the exploration of this compound analogs with improved therapeutic properties. The synthetic route detailed below is based on the highly successful approach developed by Davies and coworkers, which establishes the desired cis stereochemistry at the C1 and C2 positions of the cyclopentane ring with exceptional control.

Overall Synthetic Strategy

The asymmetric synthesis of (-)-(1R,2S)-cispentacin commences with the preparation of the key starting material, methyl 1-cyclopentene-1-carboxylate. The core of the synthesis is the diastereoselective conjugate addition of the chiral lithium amide derived from (S)-N-benzyl-N-α-methylbenzylamine. This reaction sets the two contiguous stereocenters of the target molecule. Subsequent deprotection steps yield the final product.

Figure 1: Overall synthetic workflow for (-)-(1R,2S)-cispentacin.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-cyclopentene-1-carboxylate

This protocol outlines the preparation of the α,β-unsaturated ester required for the key conjugate addition step.

Materials:

-

Cyclopentanone

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Methanol

-

Hydrochloric acid

-

Diethyl ether

-

Magnesium sulfate

-

Toluene

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in dry toluene, add a solution of cyclopentanone (1 equivalent) and diethyl carbonate (1.2 equivalents) dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture at reflux for 2 hours.

-

Cool the reaction mixture to room temperature and cautiously quench with methanol.

-

Acidify the mixture with hydrochloric acid (1 M) and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

The crude product is then esterified by refluxing in methanol with a catalytic amount of sulfuric acid.

-

After cooling, the methanol is removed under reduced pressure, and the residue is taken up in diethyl ether.

-

The ether solution is washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated.

-

The final product is purified by vacuum distillation.

Protocol 2: Asymmetric Conjugate Addition

This is the crucial step for establishing the stereochemistry of this compound.

Materials:

-

(S)-N-benzyl-N-α-methylbenzylamine

-

n-Butyllithium (in hexanes)

-

Dry Tetrahydrofuran (THF)

-

Methyl 1-cyclopentene-1-carboxylate

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

To a solution of (S)-N-benzyl-N-α-methylbenzylamine (1.1 equivalents) in dry THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes to form the lithium amide.

-

Add a solution of methyl 1-cyclopentene-1-carboxylate (1 equivalent) in dry THF dropwise to the lithium amide solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

The crude product, methyl (1R,2S)-2-(N-benzyl-N-α-methylbenzylamino)cyclopentane-1-carboxylate, is purified by flash column chromatography on silica gel.

Protocol 3: Deprotection to Yield (-)-(1R,2S)-Cispentacin

This final step removes the protecting groups to afford the target amino acid.

Materials:

-

Methyl (1R,2S)-2-(N-benzyl-N-α-methylbenzylamino)cyclopentane-1-carboxylate

-

Palladium on carbon (10%)

-

Methanol

-

Hydrochloric acid (6 M)

-

Dowex 50W-X8 resin

Procedure:

-

A solution of the protected amino ester from Protocol 2 in methanol is treated with 10% palladium on carbon.

-

The mixture is subjected to hydrogenolysis (H2 balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure.

-

The resulting residue is then subjected to acid hydrolysis by refluxing with 6 M hydrochloric acid for 4 hours to cleave the methyl ester.

-

After cooling, the solution is concentrated under reduced pressure.

-

The crude product is purified by ion-exchange chromatography using Dowex 50W-X8 resin, eluting with a gradient of aqueous ammonia to yield pure (-)-(1R,2S)-cispentacin.

Data Presentation

The following table summarizes typical yields and stereoselectivities for the key steps in the synthesis.

| Step | Product | Yield (%) | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |

| Protocol 2: Asymmetric Conjugate Addition | Methyl (1R,2S)-2-(N-benzyl-N-α-methylbenzylamino)cyclopentane-1-carboxylate | 85-95 | >98% | >98% |

| Protocol 3: Deprotection | (-)-(1R,2S)-Cispentacin | 70-80 | - | >98% |

Signaling Pathways and Logical Relationships

The stereochemical outcome of the key conjugate addition step is governed by the formation of a rigid chelated transition state.

Application Note: High-Purity Cispentacin Recovery from Culture Broth

Audience: Researchers, scientists, and drug development professionals.

Introduction Cispentacin, chemically known as (1R,2S)-2-aminocyclopentane-1-carboxylic acid, is a potent antifungal antibiotic isolated from the culture broth of microorganisms such as Bacillus cereus.[1] As a water-soluble, amphoteric amino acid, its purification requires specific strategies to efficiently separate it from other components of the complex culture medium. This document provides detailed protocols for a multi-step purification process designed to achieve high purity and yield, suitable for research and preclinical development. The workflow encompasses initial broth clarification, primary capture by ion-exchange chromatography, a polishing step, and final crystallization.

Overall Purification Workflow

The purification strategy is designed as a sequential process to remove cells, proteins, salts, and other media components, culminating in a highly purified crystalline product.

Caption: Overall workflow for this compound purification from fermentation broth.

Experimental Protocols

Protocol 1: Culture Broth Clarification

This initial step removes microbial cells and large debris from the fermentation broth.

1.1. Materials:

-

High-speed refrigerated centrifuge

-

Centrifuge bottles (appropriate volume)

-

0.22 µm or 0.45 µm filtration system (e.g., vacuum filtration or tangential flow filtration)

1.2. Procedure:

-

Harvest the entire culture broth from the fermenter.

-

Transfer the broth to centrifuge bottles.

-

Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

-

Carefully decant the supernatant, which contains the soluble this compound.

-

For complete removal of fine particulates, filter the supernatant through a 0.22 µm filter.

-

The resulting clarified supernatant is now ready for chromatographic purification.

Protocol 2: Cation-Exchange Chromatography (Capture Step)

This compound is an amino acid and will carry a net positive charge at a pH below its isoelectric point (pI), allowing it to bind to a cation-exchange resin.[2][3] This step captures this compound while allowing anionic and neutral molecules to flow through.

References

In Vitro Antifungal Susceptibility Testing Protocols for Cispentacin: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cispentacin is a cyclic β-amino acid antifungal agent that has demonstrated potent activity, particularly against Candida species. Unlike many standard antifungal agents, the in vitro susceptibility testing of this compound requires specific methodologies due to its mechanism of action and its behavior in standard laboratory media. This document provides detailed application notes and protocols for the in vitro antifungal susceptibility testing of this compound, summarizes available quantitative data, and illustrates its mechanism of action.

Mechanism of Action

This compound exhibits a dual mechanism of action that disrupts essential cellular processes in susceptible fungi. Primarily, it acts as a competitive inhibitor of amino acid transport systems, particularly the proline permease in Candida albicans, thereby limiting the uptake of essential amino acids.[1] Additionally, this compound and its analogs interfere with protein synthesis by inhibiting isoleucyl-tRNA synthetase, an enzyme crucial for the incorporation of isoleucine into polypeptides. This multifaceted attack on both nutrient acquisition and protein synthesis contributes to its antifungal effect.

Quantitative Data Summary

This compound has shown potent in vitro activity against clinical isolates of Candida albicans. Standard agar dilution methods have been found to be unsuitable for determining the antifungal activity of this compound.[2][3] The most reliable data comes from turbidimetric broth microdilution assays.

| Fungal Species | Strain | Method | Parameter | Value (µg/mL) | Reference |

| Candida albicans | Clinical Isolates | Turbidimetric | IC50 | 6.3 - 12.5 | [2][3] |

| Candida albicans | Clinical Isolates | Turbidimetric | IC100 | 6.3 - 50 | [2][3] |

IC50: 50% inhibitory concentration; IC100: 100% inhibitory concentration.

Note: There is limited published in vitro susceptibility data for this compound against other fungal species such as other Candida spp., Cryptococcus neoformans, and Aspergillus spp. While in vivo efficacy against Cryptococcus neoformans has been reported, corresponding in vitro data is scarce.[2][3]

Experimental Protocols

The recommended method for in vitro antifungal susceptibility testing of this compound is a broth microdilution method with turbidimetric endpoint determination. The following protocol is based on established methodologies for this compound and general principles of antifungal susceptibility testing.

Protocol 1: Turbidimetric Broth Microdilution Susceptibility Testing of this compound against Candida species

This protocol is adapted from the method described by Konishi et al. (1989) and incorporates best practices for antifungal susceptibility testing.

1. Media and Reagents:

-

Yeast Nitrogen Base (YNB) Medium: Prepare according to the manufacturer's instructions, supplemented with 1% (w/v) glucose. Sterilize by filtration.

-

This compound Stock Solution: Prepare a stock solution of this compound in sterile distilled water or a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0). The concentration should be at least 10 times the highest final concentration to be tested. Sterilize by filtration.

-

96-Well Flat-Bottom Microtiter Plates: Sterile, polystyrene.

-

Saline: Sterile 0.85% NaCl solution.

2. Inoculum Preparation:

-

Subculture the Candida isolate onto a fresh Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Harvest several well-isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Perform a 1:1000 dilution of the adjusted fungal suspension in YNB medium to achieve a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.

3. Assay Procedure:

-

Dispense 100 µL of YNB medium into all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix.

-

Perform serial two-fold dilutions of this compound across the plate by transferring 100 µL from each well to the next, discarding the final 100 µL from the last well. This will result in a range of this compound concentrations.

-

Include a growth control well (containing YNB medium and fungal inoculum but no this compound) and a sterility control well (containing YNB medium only) on each plate.

-

Inoculate each well (except the sterility control) with 100 µL of the prepared fungal inoculum. The final volume in each well will be 200 µL.

-

Seal the plate or use a lid to prevent evaporation and incubate at 35°C for 40-48 hours without agitation.

4. Endpoint Determination and Data Analysis:

-

After incubation, measure the optical density (OD) of each well at 620 nm using a microplate reader.

-

Calculate the percentage of growth inhibition for each this compound concentration using the following formula:

% Inhibition = 100 - [ (OD of test well - OD of sterility control) / (OD of growth control - OD of sterility control) ] x 100

-

The IC50 is the concentration of this compound that results in a 50% reduction in turbidity compared to the growth control.

-

The IC100 (Minimum Inhibitory Concentration, MIC) is the lowest concentration of this compound that shows complete inhibition of visible growth (or a reduction in turbidity of ≥90%).

-

Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the precise IC50 value.

Discussion and Considerations

-

Medium Selection: The use of a defined synthetic medium like YNB is crucial. Complex media such as Sabouraud Dextrose Broth may antagonize the activity of this compound due to the presence of amino acids that compete for uptake.

-

Inoculum Size: While some turbidimetric methods are less dependent on inoculum size, standardization is still recommended for reproducibility.

-

Endpoint Reading: Spectrophotometric reading is preferred over visual determination for objectivity and accuracy, especially for determining the IC50.

-

Data Interpretation: For novel compounds like this compound, clinical breakpoints have not been established. The IC50 and MIC values should be used for comparative purposes and to understand the compound's intrinsic activity.

-

Limited Spectrum: It is important to note that published data suggests this compound has limited in vitro activity against molds like Aspergillus species.[4] Testing against these organisms may require protocol optimization or may not yield significant results.

These protocols and notes provide a comprehensive guide for the in vitro antifungal susceptibility testing of this compound. Adherence to these standardized methods will ensure the generation of reliable and comparable data for research and drug development purposes.

References

- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 2. Synthesis and activity of analogues of the isoleucyl tRNA synthetase inhibitor SB-203207 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Efficacy of Cispentacin in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction